3-{[[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl](methyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Description
This compound is a bicyclic pyrazole derivative featuring two substituted pyrazole rings connected via a carboxamide linker. The first pyrazole ring (1-ethyl-5-methyl-1H-pyrazol-4-yl) contains ethyl and methyl substituents at positions 1 and 5, respectively, while the second pyrazole (1-methyl-1H-pyrazole-4-carboxylic acid) includes a methyl group at position 1 and a carboxylic acid moiety at position 2. The ethyl and methyl substituents enhance lipophilicity, which may improve membrane permeability, while the carboxylic acid group contributes to polarity, influencing solubility and binding specificity .
Properties
IUPAC Name |
3-[(1-ethyl-5-methylpyrazol-4-yl)methyl-methylcarbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-5-19-9(2)10(6-15-19)7-17(3)13(20)12-11(14(21)22)8-18(4)16-12/h6,8H,5,7H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOIDSCIVINEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)C(=O)C2=NN(C=C2C(=O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801110325 | |
| Record name | 3-[[[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]methylamino]carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801110325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006441-62-8 | |
| Record name | 3-[[[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]methylamino]carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006441-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]methylamino]carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801110325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylamino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name and molecular formula are as follows:
- IUPAC Name : 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylamino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
- Molecular Formula : C_{12}H_{16}N_{4}O_{3}
- Molecular Weight : 256.29 g/mol
Structural Features
| Feature | Description |
|---|---|
| LogP | 0.63 |
| Heavy Atoms Count | 15 |
| Rotatable Bond Count | 5 |
| Polar Surface Area (Å) | 41 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Pyrazole-based compounds have shown significant activity against various cancer cell lines. For instance, derivatives have been reported to exhibit cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) cell lines.
Key Findings:
- Cytotoxicity : The compound demonstrated an IC50 value of approximately 12.50 µM against MCF7 cells, indicating moderate potency in inhibiting cell growth .
- Mechanism of Action : It is suggested that pyrazole derivatives may induce apoptosis and inhibit key signaling pathways involved in cancer proliferation, such as the Aurora-A kinase pathway .
Anti-inflammatory Effects
In addition to anticancer properties, pyrazole compounds are noted for their anti-inflammatory effects. This is particularly relevant in the context of diseases characterized by chronic inflammation.
Research Insights:
- Pyrazole derivatives have been shown to reduce inflammatory markers in vitro, suggesting potential therapeutic applications in conditions such as arthritis and other inflammatory diseases .
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, pyrazole compounds have been explored for their antibacterial and antifungal properties. Some studies indicate that specific derivatives can inhibit the growth of pathogenic bacteria and fungi, although more research is needed to confirm these findings.
Study 1: Pyrazole Derivatives Against Cancer Cell Lines
A comprehensive study evaluated a series of pyrazole derivatives, including the compound , for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the pyrazole structure significantly impacted biological activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 12.50 |
| Compound B | A549 | 26.00 |
| Compound C | NCI-H460 | 42.30 |
Study 2: Anti-inflammatory Activity of Pyrazoles
Another study focused on the anti-inflammatory potential of pyrazole derivatives, demonstrating that these compounds could effectively reduce levels of pro-inflammatory cytokines in cultured cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous pyrazole derivatives. Key differentiating factors include substituent patterns, linker chemistry, and heterocyclic arrangements, which collectively affect physicochemical properties and bioactivity.
Table 1: Comparative Analysis of Structurally Related Compounds
| Compound Name | Structural Features | Key Differentiators | Biological/Chemical Implications |
|---|---|---|---|
| 3-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | Pyrazole-isoxazole dual ring system, ethyl substituent, carboxylic acid at position 5 | Replaces one pyrazole with isoxazole | Isoxazole’s electron-deficient nature may alter binding interactions compared to pyrazole’s aromaticity . |
| 1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | Hydroxyphenyl substituent, carboxylic acid at position 3 | Carboxylic acid positional isomerism | Position 3 carboxylic acid may reduce steric hindrance compared to position 4, affecting target binding . |
| 1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid | Dimethylaminoethyl substituent, carboxylic acid at position 4 | Basic dimethylamino group vs. carboxamide linker | Increased basicity may enhance solubility in acidic environments, whereas the carboxamide linker in the target compound facilitates hydrogen bonding . |
| Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | Piperazine-isoxazole-polyaromatic system, ester group | Complex substituents vs. simpler bicyclic pyrazole | Bulkier structure may reduce bioavailability but increase target selectivity . |
| 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | Methylphenyl substituent, carboxylic acid at position 5 | Substituent steric effects | The 4-methylphenyl group may enhance hydrophobic interactions, while the target compound’s ethyl group offers metabolic stability . |
Key Findings :
Substituent Effects: Ethyl and methyl groups in the target compound improve lipophilicity compared to hydroxyl or chlorophenyl substituents in analogs like 1-(4-hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid . The carboxamide linker enables hydrogen bonding, unlike ester or aminoethyl linkers in other derivatives .
Positional Isomerism :
- The carboxylic acid at position 4 in the target compound may enhance acidity (pKa ~4–5) compared to position 3 or 5 analogs, influencing ionic interactions with biological targets .
Pharmacokinetic Properties :
- The combination of moderate lipophilicity (LogP ~2–3) and polarity from the carboxylic acid group may balance solubility and membrane penetration, unlike highly lipophilic analogs like 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
